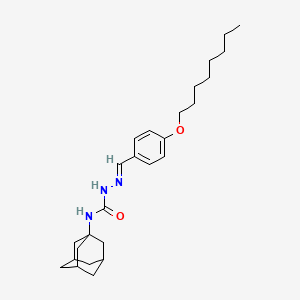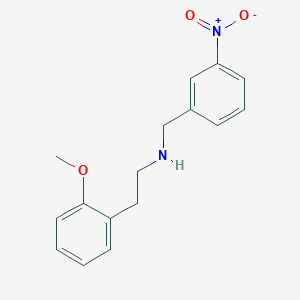![molecular formula C24H22N2O3 B3862413 N'-[2-(allyloxy)benzylidene]-4-(benzyloxy)benzohydrazide](/img/structure/B3862413.png)
N'-[2-(allyloxy)benzylidene]-4-(benzyloxy)benzohydrazide
Descripción general
Descripción
N'-[2-(allyloxy)benzylidene]-4-(benzyloxy)benzohydrazide, commonly referred to as ABH, is a chemical compound that has been extensively studied for its potential use in scientific research. ABH is a hydrazone derivative that is known for its ability to inhibit the activity of certain enzymes and proteins, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of ABH is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond results in the inhibition of the enzyme or protein, which can lead to changes in cellular processes and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABH are complex and depend on the specific enzyme or protein that is being targeted. Inhibition of HDACs can lead to changes in gene expression and alterations in cellular processes such as cell proliferation and differentiation. Inhibition of PKC can affect a variety of cellular processes including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ABH in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on cellular processes and gene expression. However, one limitation of using ABH is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving ABH. One area of interest is the development of more selective and potent inhibitors of specific enzymes and proteins. Another area of interest is the use of ABH in the development of new cancer therapies, as HDAC inhibitors have shown promise in the treatment of certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of ABH and its effects on cellular processes.
Aplicaciones Científicas De Investigación
ABH has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to be effective in inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. ABH has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes.
Propiedades
IUPAC Name |
4-phenylmethoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-16-28-23-11-7-6-10-21(23)17-25-26-24(27)20-12-14-22(15-13-20)29-18-19-8-4-3-5-9-19/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVDBDWFIBTSK-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenylmethoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[3-(2,4-difluorophenyl)propanoyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3862335.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B3862344.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3862350.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3862358.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B3862364.png)

![4,5-dichloro-2-{[(3-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B3862376.png)


![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-1-(4-methoxyphenyl)-N-methylethanamine](/img/structure/B3862402.png)


![N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3862421.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862431.png)